

Technical Guide: (2-Benzylphenyl)boronic Acid

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Compound of Interest

Compound Name: (2-Benzylphenyl)boronic acid

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This technical guide provides a comprehensive overview of **(2-Benzylphenyl)boronic acid**, a key building block in modern organic synthesis. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and a key application, and illustrates the underlying chemical workflows.

Core Data Summary

(2-Benzylphenyl)boronic acid is a versatile reagent, particularly in the formation of carbon-carbon bonds. Its quantitative data is summarized below for easy reference.

Property	Value
Molecular Weight	212.06 g/mol
Molecular Formula	C ₁₃ H ₁₃ BO ₂
CAS Number	40276-63-9
Appearance	White to off-white solid
Melting Point	122-123 °C
Boiling Point	396.9 ± 45.0 °C (Predicted)
Density	1.15 ± 0.1 g/cm ³ (Predicted)
pKa	8.56 ± 0.58 (Predicted)

Experimental Protocols

Detailed methodologies for the synthesis of **(2-Benzylphenyl)boronic acid** and its application in Suzuki-Miyaura cross-coupling are provided below. These protocols are based on established synthetic methods for phenylboronic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis of **(2-Benzylphenyl)boronic Acid** via Grignard Reaction

This protocol describes the synthesis from 2-bromobenzylbenzene.

Materials:

- 2-bromobenzylbenzene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Trimethyl borate ($B(OCH_3)_3$)
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Hexane
- Round-bottom flask, three-necked
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Grignard Reagent Formation:
 - Dry all glassware in an oven and assemble under an inert atmosphere.
 - Place magnesium turnings (1.2 eq) in the three-necked flask.
 - Dissolve 2-bromobenzylbenzene (1.0 eq) in anhydrous diethyl ether or THF.
 - Add a small portion of the 2-bromobenzylbenzene solution to the magnesium turnings to initiate the reaction.
 - Once the reaction starts (indicated by bubbling and heat), add the remaining solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
 - Dissolve trimethyl borate (1.5 eq) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution, maintaining the temperature below -60 °C.
 - After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up:
 - Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl solution until the mixture is acidic.
 - Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers and wash with water and then with brine.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to yield pure **(2-Benzylphenyl)boronic acid**.

Suzuki-Miyaura Cross-Coupling of (2-Benzylphenyl)boronic Acid with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling reaction.

Materials:

- **(2-Benzylphenyl)boronic acid** (1.2 eq)
- Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 , Na_2CO_3 , 2.0 eq)
- Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

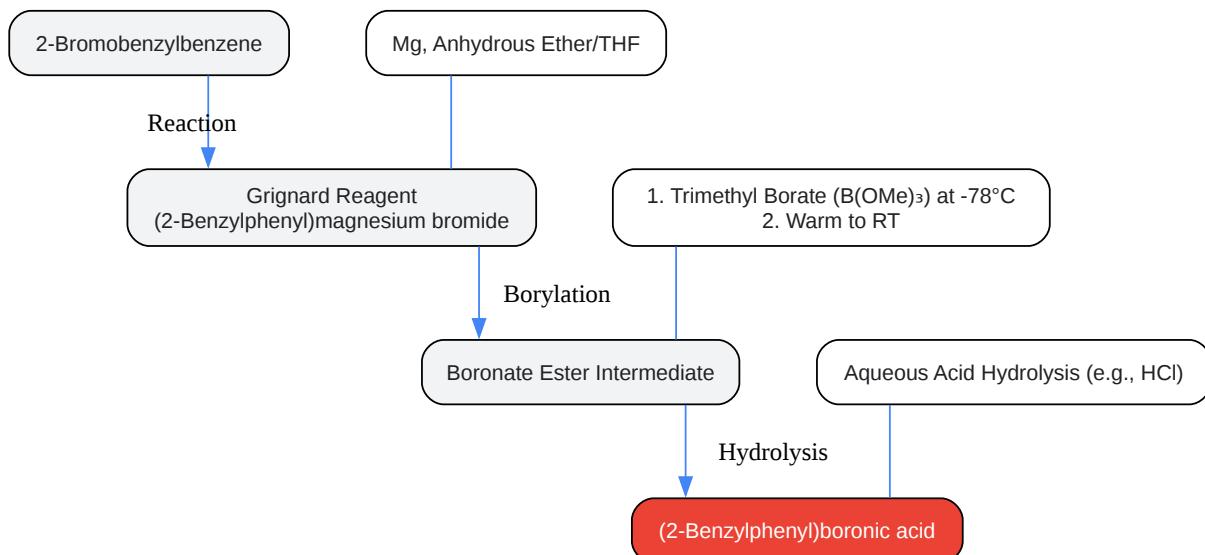
Procedure:

- Reaction Setup:
 - To a round-bottom flask, add the aryl halide, **(2-Benzylphenyl)boronic acid**, the palladium catalyst, and the base.

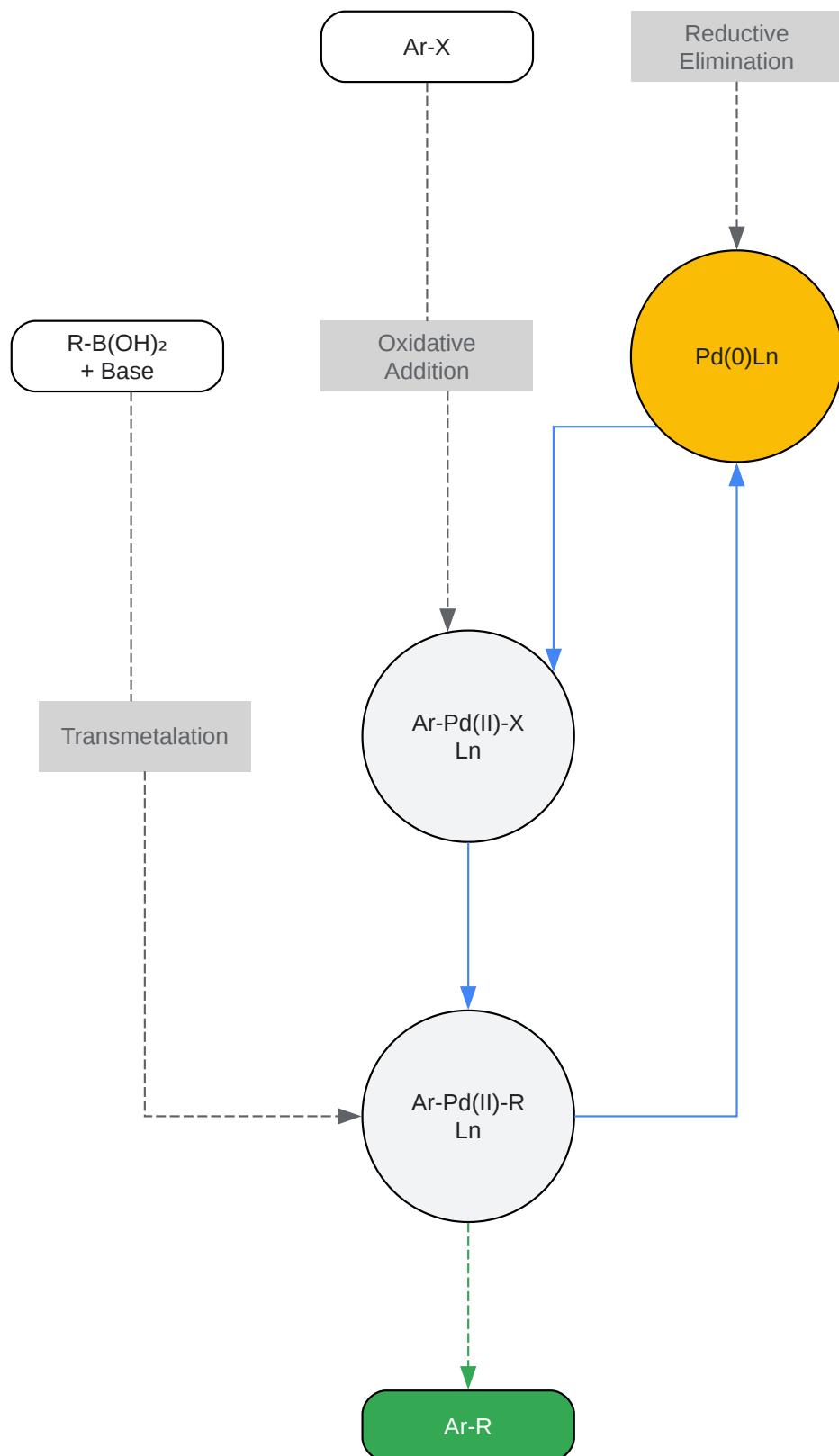
- Evacuate and backfill the flask with an inert gas (repeat 3x).
- Add the degassed solvent(s) to the flask.
- Reaction:
 - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS). Reaction times can vary from 2 to 24 hours.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualized Workflows

The following diagrams illustrate the key chemical processes involving **(2-Benzylphenyl)boronic acid**.

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Caption: Synthetic workflow for **(2-Benzylphenyl)boronic acid**.

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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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